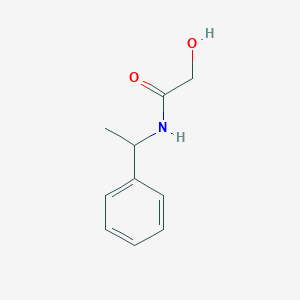

2-Hydroxy-N-(1-phenylethyl)acetamide

Übersicht

Beschreibung

2-Hydroxy-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an acetamide group, which is further substituted with a 1-phenylethyl group

Synthetic Routes and Reaction Conditions:

Acetylation Reaction: The compound can be synthesized through the acetylation of 2-hydroxy-1-phenylethylamine using acetic anhydride in the presence of a suitable catalyst such as pyridine.

Reduction of Nitro Compounds: Another method involves the reduction of 2-nitro-N-(1-phenylethyl)acetamide using reducing agents like hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products Formed:

Oxidation Products: 2-Oxo-N-(1-phenylethyl)acetamide

Reduction Products: 2-Hydroxy-N-(1-phenylethyl)ethylamine

Substitution Products: Various halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Case Study: Doxorubicin-Induced Nephrotoxicity

A significant study investigated the anti-inflammatory and nephroprotective effects of NA-2 in a rat model of doxorubicin-induced nephrotoxicity. Doxorubicin (DOX) is known for its effectiveness in treating various cancers but also causes severe kidney damage. The study demonstrated that NA-2 administration significantly reduced urinary protein levels and improved histopathological outcomes in the renal tissue of treated rats. Specifically, NA-2 treatment led to a decrease in pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a protective agent against drug-induced kidney injury .

| Parameter | Control | DOX | NA-2 + DOX |

|---|---|---|---|

| Urinary Protein (mg/kg/day) | <50 | >50 | <50 |

| IL-1β Levels | High | High | Low |

| TNF-α Levels | High | High | Low |

Case Study: Adjuvant-Induced Arthritis

Another study focused on the anti-arthritic activity of NA-2 using an adjuvant-induced arthritis model in rats. The results showed that treatment with NA-2 significantly reduced paw edema and body weight loss compared to control groups. Additionally, serum levels of inflammatory markers were markedly lower in the NA-2 treated groups, suggesting its efficacy in managing arthritis-related inflammation .

| Treatment Group | Paw Edema Volume (mm) | Body Weight Change (%) |

|---|---|---|

| Control | 10 | -15 |

| NA-2 (5 mg/kg) | 6 | -5 |

| NA-2 (10 mg/kg) | 4 | -3 |

Research Insights

Recent computational studies have indicated that derivatives of 2-hydroxy-N-(1-phenylethyl)acetamide may serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are being explored for their potential use in antiretroviral therapy, particularly against HIV. Molecular docking studies suggest that these compounds can effectively bind to the active sites of reverse transcriptase, potentially leading to the development of new antiviral therapies .

Case Study: YM178

A related compound, 4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), has been evaluated for treating overactive bladder symptoms. Clinical findings suggest that YM178 effectively reduces urinary frequency and urgency, highlighting the therapeutic potential of compounds structurally related to this compound in urological applications .

Wirkmechanismus

The mechanism by which 2-Hydroxy-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the phenylethyl group can interact with receptors and other biomolecules, modulating biological processes.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl group.

2-Hydroxy-N-(3-phenylpropyl)acetamide: Variation in the length of the alkyl chain.

2-Hydroxy-N-(4-phenylbutyl)acetamide: Further variation in the alkyl chain length.

Uniqueness: 2-Hydroxy-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenylethyl group provides distinct properties compared to other similar compounds.

Biologische Aktivität

2-Hydroxy-N-(1-phenylethyl)acetamide, also known as N-[(1R)-2-hydroxy-1-phenylethyl]acetamide, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure includes a hydroxyl group, an acetamide functional group, and a phenylethyl moiety, contributing to its diverse biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers such as IL-1 beta and TNF-alpha in various models of arthritis, suggesting it may modulate inflammatory pathways .

- Cytoprotective Effects : Preliminary studies indicate that it may protect against oxidative stress by altering levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .

- Neuroprotective Properties : There is emerging evidence that this compound could interact with sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .

Anti-inflammatory Effects

A significant study investigated the anti-inflammatory properties of this compound in adjuvant-induced arthritis models. The results demonstrated:

- Reduction in Paw Edema : Treatment with doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema compared to control groups.

- Cytokine Modulation : Serum levels of pro-inflammatory cytokines were notably decreased, indicating a systemic anti-inflammatory effect.

| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) | IL-1 Beta Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|---|---|

| Control | - | 0 | 150 | 120 |

| Treated | 5 | 30 | 100 | 90 |

| Treated | 10 | 50 | 70 | 60 |

Neuroprotective Studies

Research has also explored the neuroprotective potential of this compound:

- Sigma Receptor Interaction : Studies suggest that it may act as a sigma receptor ligand, which could have implications for pain management and treatment of neurodegenerative diseases.

Case Study 1: Arthritis Model

In a controlled study involving Sprague Dawley rats with induced arthritis, administration of this compound resulted in significant improvements in joint swelling and pain response. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Oxidative Stress

Another investigation focused on oxidative stress markers in diabetic rats treated with the compound. Results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH), suggesting that the compound may enhance cellular antioxidant capacity.

Eigenschaften

IUPAC Name |

2-hydroxy-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-10(13)7-12)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRQTQPXBFGMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288910 | |

| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99075-47-5 | |

| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99075-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.